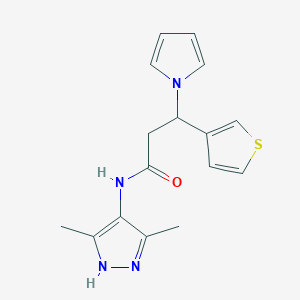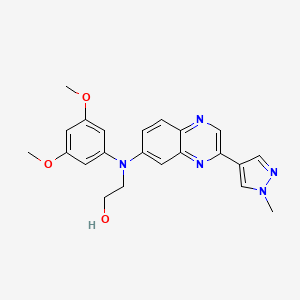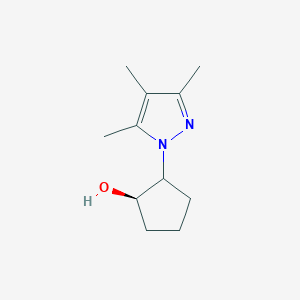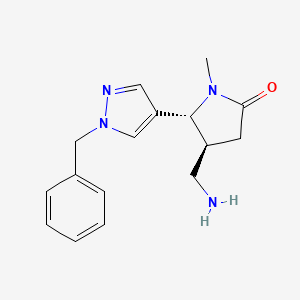
4-(aminomethyl)-N,N-diethylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(aminomethyl)-N,N-diethylpyrimidin-2-amine is an organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N,N-diethylpyrimidin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of diethylamine with 2-chloropyrimidine in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the diethylamine displaces the chlorine atom on the pyrimidine ring, forming the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
化学反応の分析
Types of Reactions
4-(aminomethyl)-N,N-diethylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine ring are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, acylating agents, and bases such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives. Substitution reactions can result in various substituted pyrimidine derivatives.
科学的研究の応用
4-(aminomethyl)-N,N-diethylpyrimidin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can be employed in the development of new materials, catalysts, and ligands for various chemical reactions.
Biology: In biological research, the compound may be used as a probe to study enzyme activity, protein interactions, and cellular processes.
Medicine: The compound has potential applications in drug discovery and development. It may serve as a lead compound for the design of new therapeutic agents targeting specific diseases.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, agrochemicals, and other products.
作用機序
The mechanism of action of 4-(aminomethyl)-N,N-diethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-(aminomethyl)pyridine: A related compound with a similar structure but lacking the diethyl groups on the nitrogen atom.
4-(aminomethyl)benzoic acid: Another similar compound with a benzene ring instead of a pyrimidine ring.
4-(aminomethyl)indole: A compound with an indole ring structure, differing from the pyrimidine ring in 4-(aminomethyl)-N,N-diethylpyrimidin-2-amine.
Uniqueness
This compound is unique due to its specific structure, which includes both the pyrimidine ring and the diethyl groups on the nitrogen atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C9H16N4 |
|---|---|
分子量 |
180.25 g/mol |
IUPAC名 |
4-(aminomethyl)-N,N-diethylpyrimidin-2-amine |
InChI |
InChI=1S/C9H16N4/c1-3-13(4-2)9-11-6-5-8(7-10)12-9/h5-6H,3-4,7,10H2,1-2H3 |
InChIキー |
SNCCMTFEZZKCOO-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=NC=CC(=N1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 5-benzylhexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13354461.png)
![3-{2-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13354466.png)

![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B13354477.png)
![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-4-(1H-tetraazol-1-yl)butanamide](/img/structure/B13354493.png)
![Allyl 3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B13354495.png)



![N-[3-(azepan-1-ylsulfonyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B13354523.png)
![N-[(2-hydroxyphenyl)methylideneamino]-2-methylbenzamide](/img/structure/B13354524.png)

![(2E)-3-{4-[(3-bromobenzyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B13354530.png)

